Hexahydroxydiphenic acid

Catalog No.
S13346180
CAS No.
M.F
C14H10O10
M. Wt
338.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydroxydiphenic acid

Product Name

Hexahydroxydiphenic acid

IUPAC Name

2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid

Molecular Formula

C14H10O10

Molecular Weight

338.22 g/mol

InChI

InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24)

InChI Key

MFTSECOLKFLUSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O

Hexahydroxydiphenic acid is a natural product found in Pistacia lentiscus with data available.

Hexahydroxydiphenic acid is an organic compound characterized by the formula [(HO)3C6HCO2H]2[(HO)3C_6HCO_2H]_2. It is known as an oxidatively coupled derivative of gallic acid and typically appears as a white solid, although it may appear brown due to oxidation processes. This compound is significant in the context of phenolic compounds and is a component of various ellagitannins, such as casuarictin, which are found in certain plants . Hexahydroxydiphenic acid is also recognized for its role in the biosynthesis of other important compounds, including ellagic acid, which is a dilactone derived from it .

, primarily involving oxidative coupling and esterification. One notable reaction involves the formation of ellagitannins through oxidative coupling with other phenolic compounds. For instance, hexahydroxydiphenic acid can react with glucose to form glycosides, which are essential in plant metabolism . Additionally, it can undergo hydrolysis to yield ellagic acid, especially in the presence of acids or during enzymatic processes .

Hexahydroxydiphenic acid can be synthesized through several methods:

  • Oxidative Coupling: This method involves the oxidative coupling of gallic acid or its derivatives under specific conditions to form hexahydroxydiphenic acid.
  • Biosynthetic Pathways: In plants, hexahydroxydiphenic acid is produced through metabolic pathways involving gallic acid and other phenolic compounds. This process often occurs in response to environmental stimuli or stress factors .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through controlled reactions involving phenolic precursors and oxidizing agents.

Hexahydroxydiphenic acid has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant properties, it is being explored for potential therapeutic applications in preventing diseases related to oxidative stress.
  • Food Industry: As a natural antioxidant, it may be utilized in food preservation and enhancing the nutritional profile of food products.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing skin damage caused by environmental factors .

Research on interaction studies involving hexahydroxydiphenic acid focuses on its interactions with other biomolecules. For example, studies have demonstrated that it can form complexes with proteins and polysaccharides, influencing their functional properties. Additionally, its interaction with other phenolic compounds can enhance or modify their biological activities, making it an important subject of study in phytochemistry and pharmacology .

Hexahydroxydiphenic acid shares structural similarities with several other phenolic compounds. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Aspects
Gallic AcidA trihydroxybenzoic acid with three hydroxyl groupsPrecursor to hexahydroxydiphenic acid
Ellagic AcidA dimer of hexahydroxydiphenic acidExhibits strong antioxidant properties
Luteic AcidA mono-lactone derivative of hexahydroxydiphenic acidLess complex than hexahydroxydiphenic acid
GeraniinAn ellagitannin derived from hexahydroxydiphenic acidKnown for its anti-inflammatory effects

Hexahydroxydiphenic acid is unique due to its specific structural arrangement that allows for versatile biological activities and interactions within plant systems and potential therapeutic applications. Its role as a precursor to more complex ellagitannins further distinguishes it within the family of phenolic compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

338.02739651 g/mol

Monoisotopic Mass

338.02739651 g/mol

Heavy Atom Count

24

Wikipedia

Hexahydroxydiphenic_acid

Dates

Last modified: 08-10-2024

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